molecular formula C6H7FN2O2 B064987 3-ethyl-5-fluoro-1H-pyrimidine-2,4-dione CAS No. 192625-76-6

3-ethyl-5-fluoro-1H-pyrimidine-2,4-dione

Cat. No. B064987
CAS RN: 192625-76-6
M. Wt: 158.13 g/mol
InChI Key: ZOJSVJAOJTVTKK-UHFFFAOYSA-N
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Description

3-ethyl-5-fluoro-1H-pyrimidine-2,4-dione is a heterocyclic compound that has gained significant attention in scientific research due to its diverse applications in the field of pharmaceuticals. This compound is also known as Fluorouracil, which is a widely used anticancer drug. The chemical structure of 3-ethyl-5-fluoro-1H-pyrimidine-2,4-dione consists of a pyrimidine ring with a fluorine atom and an ethyl group attached to it.

Mechanism Of Action

The mechanism of action of 3-ethyl-5-fluoro-1H-pyrimidine-2,4-dione involves the inhibition of thymidylate synthase, an enzyme that is essential for the synthesis of DNA. This inhibition leads to the depletion of nucleotide pools, which ultimately results in the inhibition of DNA synthesis and cell division.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-ethyl-5-fluoro-1H-pyrimidine-2,4-dione include the inhibition of DNA synthesis, inhibition of cell division, and induction of apoptosis in cancer cells. It also has immunomodulatory effects, which can enhance the immune response against cancer cells.

Advantages And Limitations For Lab Experiments

The advantages of using 3-ethyl-5-fluoro-1H-pyrimidine-2,4-dione in lab experiments include its well-established mechanism of action, its ability to inhibit DNA synthesis, and its broad-spectrum anticancer activity. However, the limitations include its toxicity and potential side effects, which can affect the accuracy of the experimental results.

Future Directions

For research on 3-ethyl-5-fluoro-1H-pyrimidine-2,4-dione include the development of new analogs with improved efficacy and reduced toxicity. The combination of 3-ethyl-5-fluoro-1H-pyrimidine-2,4-dione with other anticancer drugs is also an area of interest, as it can enhance the therapeutic efficacy and reduce the development of drug resistance. Additionally, the use of 3-ethyl-5-fluoro-1H-pyrimidine-2,4-dione in the treatment of other diseases, such as viral infections and autoimmune disorders, is also an area of potential research.

Synthesis Methods

The synthesis of 3-ethyl-5-fluoro-1H-pyrimidine-2,4-dione involves the reaction of fluorine, ethyl acetoacetate, and urea in the presence of a strong base. The reaction occurs in two steps, where the first step involves the formation of 5-fluorouracil, which is then further reacted with ethyl iodide to produce 3-ethyl-5-fluoro-1H-pyrimidine-2,4-dione.

Scientific Research Applications

3-ethyl-5-fluoro-1H-pyrimidine-2,4-dione has been extensively studied for its anticancer properties. It is a prodrug that gets converted to 5-fluorouracil in the body, which inhibits the synthesis of DNA and RNA, thereby preventing the growth of cancer cells. It has been used in the treatment of various types of cancer, including breast, colon, and pancreatic cancer.

properties

CAS RN

192625-76-6

Product Name

3-ethyl-5-fluoro-1H-pyrimidine-2,4-dione

Molecular Formula

C6H7FN2O2

Molecular Weight

158.13 g/mol

IUPAC Name

3-ethyl-5-fluoro-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C6H7FN2O2/c1-2-9-5(10)4(7)3-8-6(9)11/h3H,2H2,1H3,(H,8,11)

InChI Key

ZOJSVJAOJTVTKK-UHFFFAOYSA-N

SMILES

CCN1C(=O)C(=CNC1=O)F

Canonical SMILES

CCN1C(=O)C(=CNC1=O)F

synonyms

2,4(1H,3H)-Pyrimidinedione,3-ethyl-5-fluoro-(9CI)

Origin of Product

United States

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